molecular formula C12H10N2 B3044145 Azobenzene-D10 CAS No. 30504-49-5

Azobenzene-D10

Cat. No. B3044145
CAS RN: 30504-49-5
M. Wt: 192.28 g/mol
InChI Key: DMLAVOWQYNRWNQ-LHNTUAQVSA-N
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Patent
US03943132

Procedure details

A crude peracetic acid solution was prepared by mixing 17.3 g glacial acetic acid (0.29 mole), 7.2 g of a hydrogen peroxide solution having 68% by weight of H2O2 (0.145 mole of H2O2), and 0.7 g concentrated sulphuric acid, and reacting the mixture for several hours at ambient temperature. A solution was obtained which contained 0.10 mole peracetic acid and 0.033 mole uncoverted hydrogen peroxide, and which was introduced into 200 ml of methanol at 0° C. Within the space of half an hour 34.8 g acetone (0.6 mole), 12.2 g of an ammonia solution having 28% by weight NH3 (0.2 mole), and 18.6 g aniline (0.2 mole) were added, after which the mixture was determined by gas phase chromatography to contain 4.6 g of acetone phenylhydrazone (0.031 mole, which was 31% of the theoretical yield compared to the peracid), 1 g of acetone azine (0.009 mole, which was 9% of the theoretical yield), and 0.025 mole of azobenzene.
Name
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two
Quantity
4.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
peracid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
17.3 g
Type
reactant
Reaction Step Seven
Quantity
7.2 g
Type
reactant
Reaction Step Seven
Name
Quantity
0.145 mol
Type
reactant
Reaction Step Eight
Quantity
0.7 g
Type
reactant
Reaction Step Nine
Name
peracetic acid
Quantity
0.1 mol
Type
reactant
Reaction Step Ten
Quantity
0.033 mol
Type
reactant
Reaction Step Eleven
Quantity
34.8 g
Type
reactant
Reaction Step Twelve
Quantity
12.2 g
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
C(O)(=O)C.OO.S(=O)(=O)(O)O.[C:12]([O:15][OH:16])(=[O:14])[CH3:13].CC(C)=O.N.[NH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.[C:29]1([NH:35]N=C(C)C)[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1.CC(C)=NN=C(C)C>CO>[C:12]([O:15][OH:16])(=[O:14])[CH3:13].[N:22]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[N:35][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
18.6 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
4.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN=C(C)C
Step Four
Name
peracid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1 g
Type
reactant
Smiles
CC(=NN=C(C)C)C
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
17.3 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
7.2 g
Type
reactant
Smiles
OO
Step Eight
Name
Quantity
0.145 mol
Type
reactant
Smiles
OO
Step Nine
Name
Quantity
0.7 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Ten
Name
peracetic acid
Quantity
0.1 mol
Type
reactant
Smiles
C(C)(=O)OO
Step Eleven
Name
Quantity
0.033 mol
Type
reactant
Smiles
OO
Step Twelve
Name
Quantity
34.8 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
12.2 g
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for several hours
CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
A solution was obtained which
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
theoretical yield

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OO
Name
Type
product
Smiles
N(=NC1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.025 mol
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03943132

Procedure details

A crude peracetic acid solution was prepared by mixing 17.3 g glacial acetic acid (0.29 mole), 7.2 g of a hydrogen peroxide solution having 68% by weight of H2O2 (0.145 mole of H2O2), and 0.7 g concentrated sulphuric acid, and reacting the mixture for several hours at ambient temperature. A solution was obtained which contained 0.10 mole peracetic acid and 0.033 mole uncoverted hydrogen peroxide, and which was introduced into 200 ml of methanol at 0° C. Within the space of half an hour 34.8 g acetone (0.6 mole), 12.2 g of an ammonia solution having 28% by weight NH3 (0.2 mole), and 18.6 g aniline (0.2 mole) were added, after which the mixture was determined by gas phase chromatography to contain 4.6 g of acetone phenylhydrazone (0.031 mole, which was 31% of the theoretical yield compared to the peracid), 1 g of acetone azine (0.009 mole, which was 9% of the theoretical yield), and 0.025 mole of azobenzene.
Name
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two
Quantity
4.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
peracid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
17.3 g
Type
reactant
Reaction Step Seven
Quantity
7.2 g
Type
reactant
Reaction Step Seven
Name
Quantity
0.145 mol
Type
reactant
Reaction Step Eight
Quantity
0.7 g
Type
reactant
Reaction Step Nine
Name
peracetic acid
Quantity
0.1 mol
Type
reactant
Reaction Step Ten
Quantity
0.033 mol
Type
reactant
Reaction Step Eleven
Quantity
34.8 g
Type
reactant
Reaction Step Twelve
Quantity
12.2 g
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
C(O)(=O)C.OO.S(=O)(=O)(O)O.[C:12]([O:15][OH:16])(=[O:14])[CH3:13].CC(C)=O.N.[NH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.[C:29]1([NH:35]N=C(C)C)[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1.CC(C)=NN=C(C)C>CO>[C:12]([O:15][OH:16])(=[O:14])[CH3:13].[N:22]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[N:35][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
18.6 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
4.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN=C(C)C
Step Four
Name
peracid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1 g
Type
reactant
Smiles
CC(=NN=C(C)C)C
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
17.3 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
7.2 g
Type
reactant
Smiles
OO
Step Eight
Name
Quantity
0.145 mol
Type
reactant
Smiles
OO
Step Nine
Name
Quantity
0.7 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Ten
Name
peracetic acid
Quantity
0.1 mol
Type
reactant
Smiles
C(C)(=O)OO
Step Eleven
Name
Quantity
0.033 mol
Type
reactant
Smiles
OO
Step Twelve
Name
Quantity
34.8 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
12.2 g
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for several hours
CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
A solution was obtained which
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
theoretical yield

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OO
Name
Type
product
Smiles
N(=NC1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.025 mol
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03943132

Procedure details

A crude peracetic acid solution was prepared by mixing 17.3 g glacial acetic acid (0.29 mole), 7.2 g of a hydrogen peroxide solution having 68% by weight of H2O2 (0.145 mole of H2O2), and 0.7 g concentrated sulphuric acid, and reacting the mixture for several hours at ambient temperature. A solution was obtained which contained 0.10 mole peracetic acid and 0.033 mole uncoverted hydrogen peroxide, and which was introduced into 200 ml of methanol at 0° C. Within the space of half an hour 34.8 g acetone (0.6 mole), 12.2 g of an ammonia solution having 28% by weight NH3 (0.2 mole), and 18.6 g aniline (0.2 mole) were added, after which the mixture was determined by gas phase chromatography to contain 4.6 g of acetone phenylhydrazone (0.031 mole, which was 31% of the theoretical yield compared to the peracid), 1 g of acetone azine (0.009 mole, which was 9% of the theoretical yield), and 0.025 mole of azobenzene.
Name
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two
Quantity
4.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
peracid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
17.3 g
Type
reactant
Reaction Step Seven
Quantity
7.2 g
Type
reactant
Reaction Step Seven
Name
Quantity
0.145 mol
Type
reactant
Reaction Step Eight
Quantity
0.7 g
Type
reactant
Reaction Step Nine
Name
peracetic acid
Quantity
0.1 mol
Type
reactant
Reaction Step Ten
Quantity
0.033 mol
Type
reactant
Reaction Step Eleven
Quantity
34.8 g
Type
reactant
Reaction Step Twelve
Quantity
12.2 g
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
C(O)(=O)C.OO.S(=O)(=O)(O)O.[C:12]([O:15][OH:16])(=[O:14])[CH3:13].CC(C)=O.N.[NH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.[C:29]1([NH:35]N=C(C)C)[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1.CC(C)=NN=C(C)C>CO>[C:12]([O:15][OH:16])(=[O:14])[CH3:13].[N:22]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[N:35][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
18.6 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
4.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN=C(C)C
Step Four
Name
peracid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1 g
Type
reactant
Smiles
CC(=NN=C(C)C)C
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
17.3 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
7.2 g
Type
reactant
Smiles
OO
Step Eight
Name
Quantity
0.145 mol
Type
reactant
Smiles
OO
Step Nine
Name
Quantity
0.7 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Ten
Name
peracetic acid
Quantity
0.1 mol
Type
reactant
Smiles
C(C)(=O)OO
Step Eleven
Name
Quantity
0.033 mol
Type
reactant
Smiles
OO
Step Twelve
Name
Quantity
34.8 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
12.2 g
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for several hours
CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
A solution was obtained which
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
theoretical yield

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OO
Name
Type
product
Smiles
N(=NC1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.025 mol
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.